molecular formula C23H26N2O7 B2843542 N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine CAS No. 898920-24-6

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine

Cat. No.: B2843542
CAS No.: 898920-24-6
M. Wt: 442.468
InChI Key: VKVVDPPQTRCHHN-UHFFFAOYSA-N
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Description

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[a]heptalene core with multiple functional groups, including acetylamino, trimethoxy, and glycine moieties, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzo[a]heptalene Core: This step often involves cyclization reactions starting from simpler aromatic precursors. For example, a Friedel-Crafts acylation followed by cyclization can be used to construct the heptalene framework.

    Introduction of Functional Groups: The acetylamino and trimethoxy groups are introduced through selective nitration, reduction, and acetylation reactions. Methoxylation can be achieved using methylating agents such as dimethyl sulfate or methyl iodide.

    Attachment of the Glycine Moiety: The final step involves coupling the glycine unit to the benzo[a]heptalene core. This can be done using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N-methylmorpholine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the methoxy groups or the benzo[a]heptalene core using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the benzo[a]heptalene core, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetylamino or methoxy groups, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

Chemistry

In chemistry, N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential applications in studying enzyme interactions and protein binding due to its multiple functional groups. It can serve as a probe to investigate biochemical pathways and molecular recognition processes.

Medicine

In medicine, the compound’s structural features suggest potential as a pharmacophore for drug development. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, making it a candidate for therapeutic research.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino and glycine moieties can participate in hydrogen bonding and electrostatic interactions, while the trimethoxy groups may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]alanine
  • N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]serine

Uniqueness

Compared to similar compounds, N-[7-(acetylamino)-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl]glycine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the glycine moiety, in particular, may enhance its solubility and bioavailability, making it more suitable for certain applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-[(7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-10-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O7/c1-12(26)25-16-7-5-13-9-19(30-2)22(31-3)23(32-4)21(13)14-6-8-17(24-11-20(28)29)18(27)10-15(14)16/h6,8-10,16H,5,7,11H2,1-4H3,(H,24,27)(H,25,26)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVVDPPQTRCHHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)NCC(=O)O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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